molecular formula C8H11N3O4S B601564 Lamivudina Impureza G CAS No. 160552-55-6

Lamivudina Impureza G

Número de catálogo: B601564
Número CAS: 160552-55-6
Peso molecular: 245.26 g/mol
Clave InChI: LJMQAXFNQNADRZ-RAPPMSLKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lamivudine Impurity G, also known as 4-Amino-1-((2R,3S,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one, is a compound related to Lamivudine . Lamivudine is a reverse transcriptase inhibitor used to treat HIV and hepatitis B infections .


Molecular Structure Analysis

The molecular formula of Lamivudine Impurity G is C8H11N3O4S, and its molecular weight is 245.3 . The IUPAC name is 4-Amino-1-((2R,3S,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one .

Aplicaciones Científicas De Investigación

Sistemas de Administración de Fármacos Antirretrovirales

Lamivudina se ha utilizado en el desarrollo de nuevos sistemas de administración de fármacos antirretrovirales. Específicamente, se ha conjugado y cargado con otros fármacos anti-VIH en dendrímeros G2, un tipo de nanobiopolímero {svg_1}. Estos nanoconstructos han mostrado una disminución significativa de la actividad retroviral sin toxicidad celular {svg_2}.

Tratamiento del VIH y la Hepatitis B

Lamivudina es un fármaco anti-VIH eficaz que se utiliza con fines terapéuticos o para la prevención del VIH/SIDA {svg_3}. También se ha aplicado con éxito para tratar otras enfermedades virales como la hepatitis B crónica {svg_4}.

Prevención de la Reactivación del VHB en la Quimioterapia

Los pacientes con infecciones por VHB que reciben quimioterapia contra el cáncer pueden enfrentar complicaciones potencialmente mortales debido a la reactivación del VHB. Lamivudina se utiliza, junto con otros antirretrovirales, para prevenir la reactivación del virus de la hepatitis B durante y después de la quimioterapia {svg_5}.

Sensibilización de las Células Cancerosas a la Quimioterapia

Se ha demostrado que la lamivudina sensibiliza las células cancerosas a la quimioterapia {svg_6}. Esto significa que puede mejorar la eficacia de la quimioterapia en el tratamiento del cáncer.

Evaluación del Riesgo Ambiental

Lamivudina se ha estudiado por sus impactos ambientales como contaminante emergente. Se han empleado bioensayos de ecotoxicidad para evaluar la amenaza ambiental que representa la lamivudina para la fauna y flora acuática {svg_7}.

Degradación de Contaminantes Farmacéuticos

Lamivudina se ha utilizado en el estudio de procesos de oxidación avanzados (POA) para la degradación de contaminantes farmacéuticos, como los antirretrovirales, en el medio ambiente {svg_8}.

Posibles Aplicaciones Anti-COVID-19

Informes recientes han propuesto que la lamivudina podría reutilizarse contra el SARS-CoV-2 en el contexto de la pandemia de COVID-19 {svg_9}. La evidencia de acoplamiento in silico sugiere que la lamivudina puede unirse y posiblemente funcionar como un inhibidor de la ARN polimerasa RdRp del SARS-CoV-2 {svg_10}.

Formulación de Nanopartículas Sólidas de Lípidos

Lamivudina se ha utilizado en la formulación de nanopartículas sólidas de lípidos (NSL), que son un tipo de sistema de administración de fármacos {svg_11}.

Mecanismo De Acción

Target of Action

Lamivudine Impurity G, also known as Lamivudine Sulfoxide or Lamivudine S-Oxide, is an impurity of the antiviral drug Lamivudine . The primary targets of Lamivudine are HIV reverse transcriptase and HBV polymerase . These enzymes are crucial for the replication of HIV and HBV viruses, respectively .

Mode of Action

Lamivudine is a synthetic nucleoside analogue that is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) . This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase, resulting in DNA chain termination . This process inhibits the replication of the viruses .

Biochemical Pathways

Lamivudine undergoes anabolic phosphorylation by intracellular kinases to form its active metabolite, lamivudine 5’-triphosphate . This active metabolite prevents HIV-1 and HBV replication by competitively inhibiting viral reverse transcriptase and terminating proviral DNA chain extension .

Pharmacokinetics

Lamivudine is rapidly absorbed after oral administration, with maximum serum concentrations usually attained 0.5 to 1.5 hours after the dose . The absolute bioavailability is approximately 82% in adults . Lamivudine is widely distributed into total body fluid . About 70% of an oral dose is eliminated renally as unchanged drug . The dominant elimination half-life of lamivudine is approximately 5 to 7 hours .

Result of Action

The result of Lamivudine’s action is the inhibition of the replication of HIV-1 and HBV . By incorporating into the viral DNA and causing chain termination, it prevents the viruses from multiplying and spreading .

Action Environment

The action of Lamivudine can be influenced by various environmental factors. For instance, the pH level can affect the absorption of the drug . Furthermore, the presence of other drugs can also impact the effectiveness of Lamivudine. For example, trimethoprim increases the area under the curve (AUC) and decreases the renal clearance of Lamivudine .

Safety and Hazards

While specific safety and hazard information for Lamivudine Impurity G is not available, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam when handling similar compounds .

Análisis Bioquímico

Biochemical Properties

Lamivudine Impurity G plays a significant role in biochemical reactions, particularly in the context of its parent compound, Lamivudine. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with nucleoside reverse transcriptase, an enzyme crucial for the replication of viral DNA. Lamivudine Impurity G, like Lamivudine, inhibits this enzyme, thereby preventing the synthesis of viral DNA and halting the replication of the virus .

Cellular Effects

Lamivudine Impurity G affects various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In particular, Lamivudine Impurity G inhibits the replication of viral DNA within infected cells, leading to a reduction in viral load. This inhibition also affects the expression of genes involved in viral replication and cellular metabolism, thereby altering the overall cellular environment .

Molecular Mechanism

The molecular mechanism of Lamivudine Impurity G involves its binding interactions with biomolecules, particularly nucleoside reverse transcriptase. By binding to this enzyme, Lamivudine Impurity G inhibits its activity, preventing the incorporation of nucleotides into the growing viral DNA chain. This inhibition results in the termination of viral DNA synthesis. Additionally, Lamivudine Impurity G may influence gene expression by altering the transcriptional activity of genes involved in viral replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lamivudine Impurity G can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Lamivudine Impurity G remains stable under specific conditions, but its degradation products may have different biochemical properties. Long-term exposure to Lamivudine Impurity G in in vitro or in vivo studies has shown that it can lead to sustained inhibition of viral replication and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of Lamivudine Impurity G vary with different dosages in animal models. At lower doses, the compound effectively inhibits viral replication without causing significant toxicity. At higher doses, Lamivudine Impurity G may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential side effects .

Metabolic Pathways

Lamivudine Impurity G is involved in several metabolic pathways, primarily related to its parent compound, Lamivudine. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and pharmacodynamics. Lamivudine Impurity G may also influence the levels of other metabolites involved in viral replication and cellular metabolism .

Transport and Distribution

Within cells and tissues, Lamivudine Impurity G is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects. Understanding the transport and distribution of Lamivudine Impurity G is essential for optimizing its use in clinical settings .

Subcellular Localization

Lamivudine Impurity G exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with biomolecules and its overall impact on cellular processes. By understanding the subcellular localization of Lamivudine Impurity G, researchers can gain insights into its mechanism of action and potential therapeutic applications .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for Lamivudine Impurity G involves the conversion of 5-ethyl-2,4-dihydroxypyrimidine to 2-amino-4,6-dihydroxypyrimidine, followed by the reaction with 2-deoxy-D-ribose to form Lamivudine Impurity G.", "Starting Materials": [ "5-ethyl-2,4-dihydroxypyrimidine", "2-deoxy-D-ribose" ], "Reaction": [ "Step 1: Conversion of 5-ethyl-2,4-dihydroxypyrimidine to 2-amino-4,6-dihydroxypyrimidine using sodium hydroxide.", "Step 2: Reaction of 2-amino-4,6-dihydroxypyrimidine with 2-deoxy-D-ribose in the presence of a Lewis acid catalyst.", "Step 3: Purification of the product through column chromatography." ] }

Número CAS

160552-55-6

Fórmula molecular

C8H11N3O4S

Peso molecular

245.26 g/mol

Nombre IUPAC

4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one

InChI

InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16-/m0/s1

Clave InChI

LJMQAXFNQNADRZ-RAPPMSLKSA-N

SMILES isomérico

C1[C@H](O[C@H]([S@]1=O)CO)N2C=CC(=NC2=O)N

SMILES

C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N

SMILES canónico

C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

Lamivudine (S)-Sulfoxide;  4-Amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone;  [2R-(2α,3α,5α)]-4-Amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone S-Oxide;  1,3-Oxathiolane, 2(1H)-pyrimidinone Deriv.; 

Origen del producto

United States
Customer
Q & A

Q1: What is the significance of synthesizing 2'-fluoro-3'-thiacytidine (F-3TC) isomers using Lamivudine sulfoxide as a starting material?

A1: The research highlights the use of Lamivudine sulfoxide as a starting material for synthesizing (2′S)-F-3TC and (2′R)-F-3TC, novel oxathiolanyl nucleosides with a fluorine atom in the sugar backbone []. This is significant because:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.